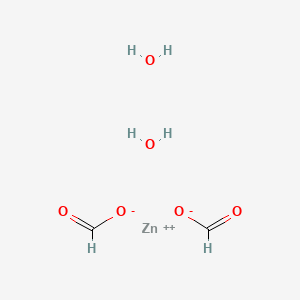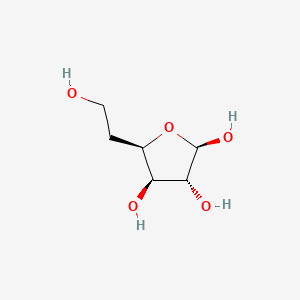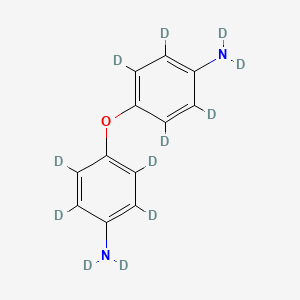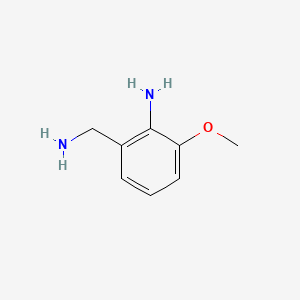
Toluene--alpha-,2-diamine, 3-methoxy- (6CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Toluene–alpha-,2-diamine, 3-methoxy- (6CI) is an organic compound with the molecular formula C8H12N2O and a molecular weight of 152.19 g/mol It is a derivative of toluene, featuring an amino group at the alpha position and a methoxy group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Toluene–alpha-,2-diamine, 3-methoxy- (6CI) typically involves the nitration of toluene followed by reduction and methoxylation. The nitration step introduces nitro groups into the toluene molecule, which are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of Toluene–alpha-,2-diamine, 3-methoxy- (6CI) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Toluene–alpha-,2-diamine, 3-methoxy- (6CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be reduced further to form more saturated amine derivatives.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce more saturated amines .
Applications De Recherche Scientifique
Toluene–alpha-,2-diamine, 3-methoxy- (6CI) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Toluene–alpha-,2-diamine, 3-methoxy- (6CI) involves its interaction with molecular targets such as enzymes and receptors. The amino and methoxy groups play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Toluene–alpha-,2-diamine: Lacks the methoxy group, which affects its chemical properties and applications.
Toluene–alpha-,3-diamine: Different positioning of the amino groups, leading to different reactivity.
Toluene–alpha-,2-diamine, 4-methoxy-: Methoxy group at a different position, altering its chemical behavior.
Uniqueness
Toluene–alpha-,2-diamine, 3-methoxy- (6CI) is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
101252-45-3 |
|---|---|
Formule moléculaire |
C8H12N2O |
Poids moléculaire |
152.197 |
Nom IUPAC |
2-(aminomethyl)-6-methoxyaniline |
InChI |
InChI=1S/C8H12N2O/c1-11-7-4-2-3-6(5-9)8(7)10/h2-4H,5,9-10H2,1H3 |
Clé InChI |
MGAQBJVPXJZUPK-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1N)CN |
Synonymes |
Toluene--alpha-,2-diamine, 3-methoxy- (6CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


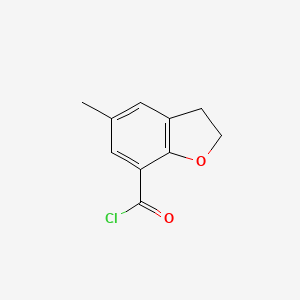
![[(1S,3S,5Z,7R,8Z,11S,12S,13E,15S,17R,21R,23R,25S)-12-butanoyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B561018.png)

![1-Methyl-4-propan-2-yltricyclo[4.1.0.02,4]heptan-5-one](/img/structure/B561021.png)
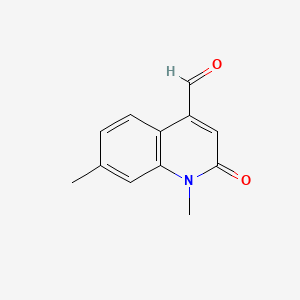
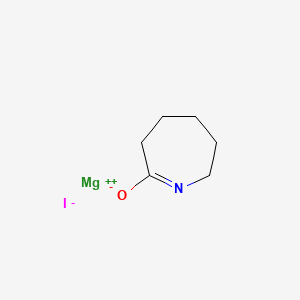
![5-{(Z)-[4-(2-Pyrimidinylsulfamoyl)phenyl]diazenyl}-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B561036.png)
![1-Oxa-7-azacyclopenta[cd]indene](/img/structure/B561038.png)
